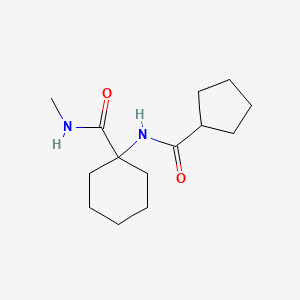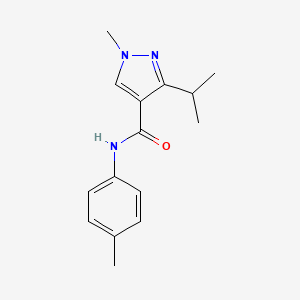
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide is a novel compound that has gained attention in the scientific community due to its potential application in various fields. This compound is a derivative of isoquinoline and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been studied for its potential neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide in lab experiments include its high purity, good yield, and potential application in various fields of scientific research. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide. These include further studies on its mechanism of action, potential side effects, and pharmacokinetics. In addition, it can be studied for its potential use in combination with other drugs for the treatment of various diseases. Further research can also be conducted on its potential application in other fields such as agriculture and environmental science.
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide is a novel compound that has shown promising results in scientific research. It has potential applications in various fields and can be studied further for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide involves the reaction of cyclopropylamine with 2-acetylisoquinoline in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. This method has been reported to yield the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide has been studied for its potential application in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)18-9-8-12-4-2-3-5-14(12)15(18)10-16(20)17-13-6-7-13/h2-5,8-9,13,15H,6-7,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAEAGZODQGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)
![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)








![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)